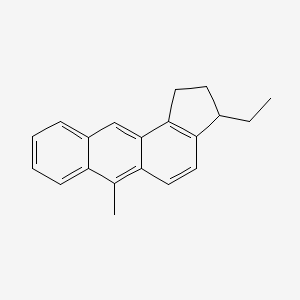
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta-fused anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the reaction of 3-ethyl-2,3-dihydro-6-methyl-1H-cyclopent[a]anthracene with suitable reagents under controlled conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Electrophiles: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-2,3-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel organic materials and in studies of structure-activity relationships in biological systems.
Properties
CAS No. |
5096-24-2 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C20H20/c1-3-14-8-9-19-18(14)11-10-17-13(2)16-7-5-4-6-15(16)12-20(17)19/h4-7,10-12,14H,3,8-9H2,1-2H3 |
InChI Key |
LCRYYWPJVUWCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


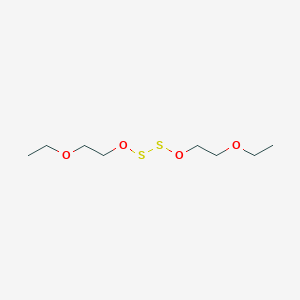
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
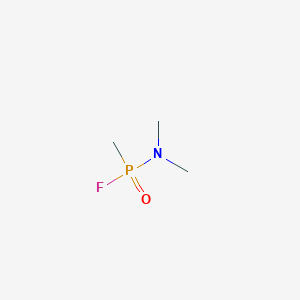
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
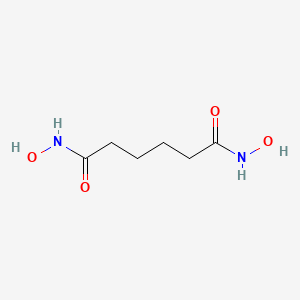
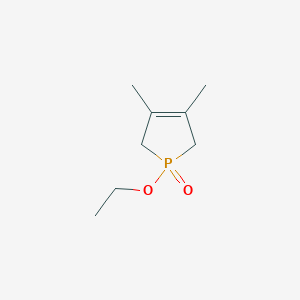
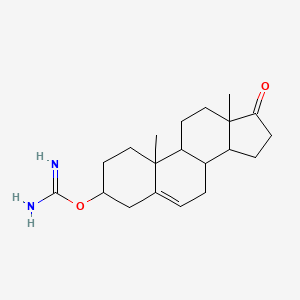
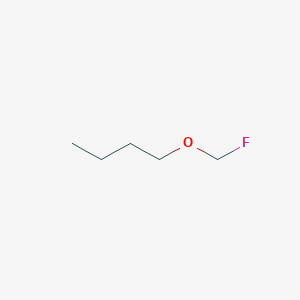
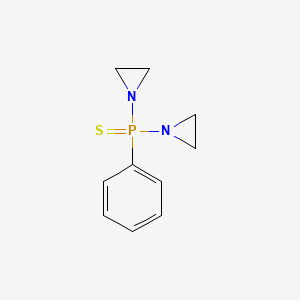
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
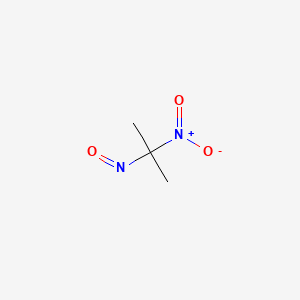
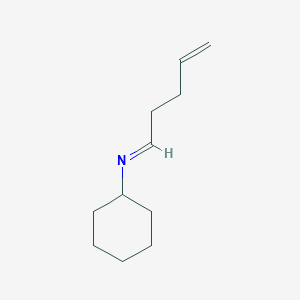
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
